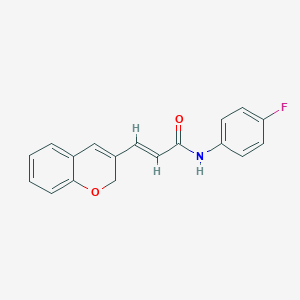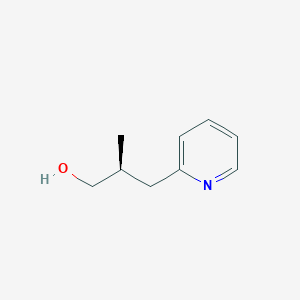
1-(6-フェニルピリダジン-3-イル)ピペリジン-4-イル)(4-(フラン-2-カルボニル)ピペラジン-1-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Furan-2-carbonyl)piperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone: . This compound features a piperazine ring substituted with a furan-2-carbonyl group and a piperidin-4-yl ring substituted with a phenylpyridazin-3-yl group.
科学的研究の応用
This compound has shown potential in several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : It has been studied for its biological activity, including potential antimicrobial and antitubercular properties.
Medicine: : It may have applications in the development of new drugs, particularly those targeting infectious diseases.
Industry: : Its unique chemical structure makes it useful in the development of new materials and catalysts.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine and piperidin-4-yl derivatives. The furan-2-carbonyl group is introduced through a carbonylation reaction, while the phenylpyridazin-3-yl group is added via a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would involve optimizing the reaction conditions to maximize yield and minimize by-products. This might include the use of continuous flow reactors, which can provide better control over reaction parameters such as temperature and pressure. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the final product is of high purity.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The furan ring can be oxidized to form a furan-2-carboxylic acid derivative.
Reduction: : The piperazine ring can be reduced to form a piperazine-2-carboxylic acid derivative.
Substitution: : The phenylpyridazin-3-yl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Common nucleophiles include amines, alcohols, and thiols, and the reactions are often carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (CH3CN).
Major Products Formed
Oxidation: : Furan-2-carboxylic acid derivatives.
Reduction: : Piperazine-2-carboxylic acid derivatives.
Substitution: : Various substituted phenylpyridazin-3-yl derivatives.
作用機序
The exact mechanism by which this compound exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors involved in bacterial cell wall synthesis, leading to the inhibition of bacterial growth. Further research is needed to elucidate the precise molecular mechanisms.
類似化合物との比較
This compound is unique due to its specific structural features, such as the presence of both the furan-2-carbonyl and phenylpyridazin-3-yl groups. Similar compounds include:
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: : These compounds have been studied for their anti-tubercular activity.
Indole derivatives: : These compounds have diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
特性
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-[1-(6-phenylpyridazin-3-yl)piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c31-24(29-14-16-30(17-15-29)25(32)22-7-4-18-33-22)20-10-12-28(13-11-20)23-9-8-21(26-27-23)19-5-2-1-3-6-19/h1-9,18,20H,10-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIGVRNTACOWGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C4=NN=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 2-(1,7-dimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2547588.png)

![2-(2,4-dichlorophenoxy)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2547592.png)

![N-(2,4-dimethoxyphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2547594.png)

![N-cyclopentyl-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2547598.png)

![3-ethyl-N-(3-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2547603.png)
![N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide](/img/structure/B2547604.png)
